molecular formula C21H26N6O2 B2924814 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-21-9

3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2924814
CAS RN: 887030-21-9
M. Wt: 394.479
InChI Key: JQWHOZOYOOAKRI-UHFFFAOYSA-N
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Description

3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Pharmacological Evaluation

Research has explored derivatives of purine-2,6-dione, including those with modifications similar to 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, for their affinity to serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7. These studies have identified compounds with potential psychotropic activity, suggesting applications in the treatment of mental health disorders like depression and anxiety. One study highlighted a series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for these receptors. Selected compounds exhibited antidepressant-like effects and anxiolytic-like activities in animal models, pointing to the potential for designing new therapeutic agents based on this chemical structure (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another study focused on the analgesic properties of similar purine-2,6-dione derivatives, revealing significant analgesic and anti-inflammatory effects in vivo. This research suggests that modifications to the purine-2,6-dione structure can lead to compounds with potential as new classes of analgesic and anti-inflammatory agents, valuable for managing pain and inflammation (Zygmunt et al., 2015).

Anticonvulsant Activities

The anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione have also been examined, with some compounds showing significant activity in maximum electroshock (MES) seizure and pentetrazole (PTZ) seizure threshold tests. These findings open avenues for the development of new anticonvulsant medications based on the purine-2,6-dione scaffold (Obniska et al., 2005).

Receptor Binding and Structural Optimization

Further studies have investigated the structural optimization of purine derivatives for enhanced receptor binding affinity, targeting both EGFR-activating and resistance mutations. This research highlights the potential of purine-2,6-dione derivatives in cancer therapy, particularly in treating non-small-cell lung cancer (NSCLC) with specific genetic mutations. Compound modifications leading to significant in vitro and in vivo antitumor potency underscore the versatility of this chemical framework in designing kinase inhibitors (Yang et al., 2012).

properties

IUPAC Name

3-methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-8-6-5-7-15(16)2/h4-8H,1,9-14H2,2-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWHOZOYOOAKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC=C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-allylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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